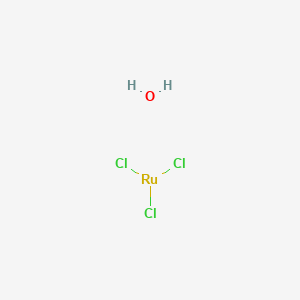

Ruthenium(III) chloride hydrate

Übersicht

Beschreibung

Ruthenium(III) chloride hydrate is a dark brown or black solid often used as a powder . It is highly insoluble and thermally stable, making it suitable for glass, optic, and ceramic applications .

Synthesis Analysis

Industrially, Ruthenium(III) chloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid . The hydrated salt is obtained by recrystallization . It can also be synthesized by directly combining ruthenium metal and chlorine at high temperature .Molecular Structure Analysis

The linear formula of Ruthenium(III) chloride hydrate is RuCl3 · xH2O . It has a molecular weight of 207.43 (anhydrous basis) .Chemical Reactions Analysis

Ruthenium(III) chloride hydrate is used mainly catalytically in oxidation reactions . It can react with hydrogen sulfide to form a precipitate of ruthenium trisulfide . It can also react with ammonia, potassium cyanide, and potassium nitrite to form corresponding ammonia, cyanide, and nitroso complexes .Physical And Chemical Properties Analysis

Ruthenium(III) chloride hydrate is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble . It has a relative density of 3.11 .Wissenschaftliche Forschungsanwendungen

Catalysis of Acetylenic Compound Hydration

Ruthenium(III) chloride is an effective catalyst in the hydration of acetylenic compounds, transforming acetylene into acetaldehyde and other compounds at a considerable rate (Halpern, James, & Kemp, 1961).

Coupling of Alkynes with 1,3-Diketones

It serves as a convenient catalyst for adding active methylene compounds to aryl alkynes. The process is noted for its simplicity, rapidness, and high yields (Pennington-Boggio, Conley, & Williams, 2012).

Interaction with N,N′-dicarboxamido-N,N′-dicarboxymethyl-1,2-diaminoethane

Ruthenium(III) chloride hydrate reacts with N,N′-dicarboxamido-N,N′-dicarboxymethyl-1,2-diaminoethane, creating complexes that have been structurally analyzed, revealing their coordination sphere and bonding nature (Jolley et al., 1998).

Acylation Catalyst

It catalyzes the acylation of phenols, alcohols, thiols, and amines under mild conditions, offering high yields and compatibility with other protecting groups (De, 2004).

Heterogeneous Catalyst for Hydration of Nitriles

When immobilized over chitosan, ruthenium is used for the oxidation of nitriles to amides, showing high yield and selectivity in aqueous medium (Baig, Nadagouda, & Varma, 2014).

One-Pot Synthesis of Dihydropyrimidinones

Ruthenium(III) chloride efficiently catalyzes the Biginelli reaction for synthesizing 3,4-dihydropyrimidine-2-(1H)-ones, demonstrating its utility in solvent-free conditions (De & Gibbs, 2005).

Electrochemical Behavior Study

Its electrochemical behavior in ionic liquids like 1-butyl-3-methylimidazolium chloride was studied, revealing its complex nature and various oxidation states (Jayakumar et al., 2009).

Ortho-Metallated Ruthenium(III) Complexes

Research on ortho-metallated ruthenium(III) complexes with Schiff bases derived from benzaldehyde and acid hydrazides has contributed to understanding the molecular structures and electronic spectra of these complexes (Raveendran & Pal, 2007).

Catalyst for Selective Oxidation of Alcohols

Ru(III) deposited onto TiO2 nanotubes was studied as a catalyst for selective alcohol oxidation, showcasing greater activity than Ru(III)/Al2O3 catalysts (Bavykin et al., 2005).

Extraction and Determination as a Thiocyanato Complex

Ruthenium(III) can form complexes with thiocyanate, which are then extractable into surfactant phases. This method aids in the concentration and determination of ruthenium(III) in solutions (Tagashira et al., 1996).

Study of Ruthenium Oxide Formation

The thermal decomposition of ruthenium(III) hydrate was studied, shedding light on the formation of ruthenium oxide and its thermal behavior in various environments (Duvigneaud & Reinhard-Derie, 1981).

Wirkmechanismus

Target of Action

Ruthenium(III) chloride hydrate is primarily used as a catalyst in various chemical reactions . It acts as a precursor to many ruthenium compounds, which find application as catalysts in asymmetric hydrogenation and alkene metathesis . It also serves as a catalyst in the preparation of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

Mode of Action

The compound interacts with its targets through chemical reactions . For instance, it catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine . Ruthenium hydrated oxide, prepared from RhCl3 when deposited on titania nanotubes, can be used as a catalyst system for selective oxidation of alcohols by oxygen .

Biochemical Pathways

Ruthenium(III) chloride hydrate affects various biochemical pathways. It is used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . This indicates its role in the dehydrogenation pathway .

Pharmacokinetics

It’s known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble . These properties may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of Ruthenium(III) chloride hydrate’s action depend on its application. For instance, in the synthesis of 2-ethyl-3-methylquinolines, the compound acts as a catalyst, facilitating the reaction without being consumed . In the context of cancer chemotherapy, ruthenium complexes have been considered as promising substitutes for cisplatin . Their cytotoxicity toward solid tumors has been described as unimpressive .

Action Environment

The action, efficacy, and stability of Ruthenium(III) chloride hydrate can be influenced by environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects and will likely be mobile in the environment due to its water solubility . Moreover, the compound is nonflammable and decomposes at temperatures greater than 500°C .

Safety and Hazards

Ruthenium(III) chloride hydrate may be corrosive to metals and is harmful if swallowed . It causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust, and to wash contaminated skin thoroughly after handling .

Zukünftige Richtungen

Ruthenium(III) chloride hydrate has potential applications in materials science . It is used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

Eigenschaften

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium(III) chloride hydrate | |

CAS RN |

13815-94-6, 14898-67-0 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Ruthenium(III) chloride hydrate function as a catalyst?

A1: Ruthenium(III) chloride hydrate acts as a homogeneous catalyst, dissolving in the reaction medium and interacting directly with reactants. Its effectiveness stems from ruthenium's ability to exist in multiple oxidation states, facilitating electron transfer processes crucial for various chemical reactions. For instance, it catalyzes the synthesis of biscoumarin derivatives by enabling a one-pot domino Knoevenagel-type condensation/Michael reaction. []

Q2: Are there specific reaction conditions where Ruthenium(III) chloride hydrate excels as a catalyst?

A2: Ruthenium(III) chloride hydrate demonstrates high efficiency in aqueous media, promoting green chemistry principles. [, ] For instance, it catalyzes biscoumarin synthesis in high yields (70-95%) under mild conditions in short timeframes (25-35 minutes). [] Another study highlights its ability to catalyze the regio- and stereoselective hydroamidation of terminal alkynes, forming valuable (E)-anti-Markovnikov enamides. []

Q3: Can you provide a specific example of Ruthenium(III) chloride hydrate's catalytic application?

A3: Ruthenium(III) chloride hydrate, in conjunction with a phosphine ligand and tin(II) chloride dihydrate, catalyzes the synthesis of quinolines from anilines and N-allylic compounds. This process involves a cascade amine exchange reaction-heteroannulation. []

Q4: What is the molecular formula and weight of Ruthenium(III) chloride hydrate?

A4: The exact molecular formula and weight depend on the hydration state (represented by "n" in the formula). A commonly encountered form is Ruthenium(III) chloride trihydrate, with the formula RuCl3·3H2O and a molecular weight of 261.48 g/mol.

Q5: How can spectroscopic techniques be used to characterize Ruthenium(III) chloride hydrate?

A5: Various spectroscopic techniques can be employed for characterization. 1H-NMR, 13C-NMR, IR, and UV-Vis spectroscopy have been used to confirm the structure of tris(2,2′-bipyridyl)ruthenium(II) dichloride hexahydrate, synthesized using Ruthenium(III) chloride hydrate. [] Additionally, secondary ion mass spectrometry (SIMS) helps analyze concentration depth profiles, as demonstrated in a study on RuO2–TiO2 films prepared using Ruthenium(III) chloride hydrate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)